molecular formula C10H9ClN2OS B11063546 N-(4-chloro-1,3-benzothiazol-2-yl)propanamide

N-(4-chloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11063546
M. Wt: 240.71 g/mol
InChI Key: SKMFKLSSDPGHSR-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 4-chloro-1,3-benzothiazole with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of N-(4-chloro-1,3-benzothiazol-2-yl)propanamide, known for its wide range of biological activities.

    2-aminobenzothiazole: A derivative with significant antimicrobial and anticancer properties.

    6-chlorobenzothiazole:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamide group enhances its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C10H9ClN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

SKMFKLSSDPGHSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

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